molecular formula C6H10O2 B030224 5,5-Dimethyldihydrofuran-2(3h)-one CAS No. 3123-97-5

5,5-Dimethyldihydrofuran-2(3h)-one

Cat. No. B030224
CAS RN: 3123-97-5
M. Wt: 114.14 g/mol
InChI Key: NPHAVLULUWJQAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan derivatives, including 5,5-Dimethyldihydrofuran-2(3H)-one, often involves strategies such as halolactonization, hydroxylation, and reactions with allenoic acids. For instance, 4-Halo-5-hydroxyfuran-2(5H)-ones were synthesized via sequential halolactonization-hydroxylation reactions, demonstrating a method that could be adapted for 5,5-Dimethyldihydrofuran-2(3H)-one synthesis (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The molecular structure of furan derivatives, including 5,5-Dimethyldihydrofuran-2(3H)-one, is often confirmed using X-ray single-crystal diffraction studies. These studies help establish the ring structure and functional groups' positioning, essential for understanding the compound's reactivity and properties (Ma, Wu, & Shi, 2004).

Scientific Research Applications

Asymmetric Vinylogous Michael Addition

Application Summary

5-substituted-furan-2(3h)-ones are used as pronucleophiles in an asymmetric vinylogous Michael addition to an α,β-unsaturated-γ-lactam . This leads to the creation of hybrid molecules possessing γ-lactam and butenolide structural motifs .

Method of Application

The transformation utilizes two potentially vinylogous pronucleophiles and has been realized by simultaneous activation of both substrates by a bifunctional organocatalyst derived from a cinchona alkaloid .

Results

The reaction occurs in a highly enantio- and diastereoselective manner . The synthetic potential of the target products has been confirmed in stereoselective transformations .

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302 and H319 . The precautionary statements are P305, P338, and P351 .

properties

IUPAC Name

5,5-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAVLULUWJQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185150
Record name Iso-caprolactone
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyldihydrofuran-2(3h)-one

CAS RN

3123-97-5
Record name Iso-caprolactone
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Record name Isocaprolactone
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Record name 5,5-Dimethyl-dihydro-furan-2-one
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Record name ISO-CAPROLACTONE
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